Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate
Description
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate (CAS: N/A; ABChem Cat. No. AB14256) is a synthetic organic compound featuring a hexyl chain with a tert-butyldimethylsilyl (TBS) ether group and a benzyl carbamate moiety. This structure combines the protective properties of the TBS group—commonly used to shield hydroxyl functionalities during synthesis—with the carbamate group, which is stable under various reaction conditions and serves as a versatile intermediate in medicinal and polymer chemistry .
Properties
IUPAC Name |
benzyl N-[6-[tert-butyl(dimethyl)silyl]oxyhexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3Si/c1-20(2,3)25(4,5)24-16-12-7-6-11-15-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,6-7,11-12,15-17H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAFWSVYAZQFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
The TBDMS ether is typically introduced using tert-butyldimethylchlorosilane (TBDMS-Cl) in the presence of a base such as imidazole or pyridine (Table 1). Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) serves as the solvent.
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Dissolve 6-hydroxyhexanol (10.0 mmol) and imidazole (15.0 mmol) in 30 mL DCM.
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Add TBDMS-Cl (12.0 mmol) dropwise under nitrogen at 0°C.
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Stir at room temperature for 12–24 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate 9:1).
Challenges and Optimization
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Undersilylation : Excess TBDMS-Cl (1.2–1.5 equivalents) ensures complete conversion.
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Oversilylation : Removed via gradient elution during chromatography.
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Moisture Sensitivity : Reactions require strict anhydrous conditions to prevent hydrolysis.
Carbamate Formation
Amine Activation
The terminal hydroxyl of 6-(TBDMS-oxy)hexanol is converted to an amine via a two-step process:
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Mesylation : Treat with methanesulfonyl chloride (MsCl) in DCM and triethylamine (Et₃N) to form the mesylate.
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Azide Displacement : React with sodium azide (NaN₃) in DMF at 60°C, followed by Staudinger reduction using triphenylphosphine (PPh₃).
Alternative Route : Direct conversion of the alcohol to an amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Benzyl Carbamate Protection
The free amine reacts with benzyl chloroformate (Cbz-Cl) under basic conditions (Table 2):
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Dissolve 6-(TBDMS-oxy)hexylamine (5.0 mmol) in THF.
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Add Et₃N (6.0 mmol) and Cbz-Cl (5.5 mmol) at 0°C.
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Stir at room temperature for 4 hours.
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Extract with ethyl acetate, wash with brine, and purify via chromatography (hexane/ethyl acetate 4:1).
Integrated Synthetic Routes
Sequential Protection (TBDMS First)
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Silylation : As described in Section 2.1.
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Amine Formation : Mesylation/azidation or Mitsunobu reaction.
Advantages :
Data Tables
Table 1: Silylation Conditions Comparison
| Reagent | Base | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| TBDMS-Cl (1.2 eq) | Imidazole | DCM | 24 | 89 | |
| TBDMS-Cl (1.5 eq) | Pyridine | DMF | 12 | 92 |
Table 2: Carbamate Formation Outcomes
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} can undergo various chemical reactions, including:
Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride ions, typically from tetrabutylammonium fluoride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Deprotection: Hexylamine and tert-butyldimethylsilanol.
Substitution: Benzyl-substituted derivatives.
Hydrolysis: Benzyl alcohol and hexylamine.
Scientific Research Applications
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of potential drug candidates.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} depends on its specific application. In organic synthesis, it acts as a protected intermediate that can be selectively deprotected and functionalized. The tert-butyldimethylsilyl group provides steric protection, preventing unwanted side reactions and allowing for selective transformations.
Comparison with Similar Compounds
Alkyl Chain Length Variants (ABChem Catalog Series)
The ABChem catalog lists analogs of the target compound with varying alkyl chain lengths between the TBS ether and carbamate groups (Table 1). These derivatives share the same benzyl carbamate and TBS ether termini but differ in chain length, influencing their physicochemical and reactivity profiles.
Table 1: ABChem Catalog Compounds with Varying Alkyl Chains
| Compound Name | Alkyl Chain Length | CAS Number | ABChem Cat. No. |
|---|---|---|---|
| Benzyl 4-(tert-butyldimethylsilyloxy)butylcarbamate | C4 (butyl) | 1203455-29-1 | AB14254 |
| Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate | C2 (ethyl) | 1015856-26-4 | AB14255 |
| Benzyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate | C6 (hexyl) | N/A | AB14256 |
| Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate | C5 (pentyl) | 699020-11-6 | AB14257 |
- Key Observations: Solubility: Longer alkyl chains (e.g., hexyl in AB14256) enhance lipophilicity, improving solubility in nonpolar solvents like dichloromethane or ethyl acetate, as seen in analogous TBS-protected intermediates . Synthetic Utility: Shorter chains (e.g., ethyl in AB14255) may offer faster reaction kinetics in deprotection steps due to reduced steric hindrance . Stability: Hexyl derivatives (AB14256) likely exhibit superior hydrolytic stability compared to ethyl analogs, as longer chains reduce susceptibility to nucleophilic attack .
Functional Group Variations: Dicarbamate Analogs
Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)(S)-dicarbamate (BLD Pharmatech Cat. No. BD233276; CAS: 82689-20-1) features dual carbamate groups and a central hydroxyl hexane backbone (Table 2). Unlike the monocarbamate-TBS structure of AB14256, this compound lacks a silyl ether but includes a tert-butyl carbamate group.
Table 2: Comparison with BLD Pharmatech Dicarbamate
| Property | AB14256 (Monocarbamate-TBS) | BD233276 (Dicarbamate) |
|---|---|---|
| Molecular Formula | C20H35NO3Si | C19H30N2O5 |
| Molecular Weight | ~389.6 g/mol (estimated) | 366.45 g/mol |
| Functional Groups | TBS ether, benzyl carbamate | Benzyl carbamate, tert-butyl carbamate, hydroxyl |
| Key Applications | Hydroxyl protection in synthesis | Potential peptide/polymer linker |
- Key Observations :
- Hydrogen Bonding : The dicarbamate (BD233276) has higher hydrogen-bonding capacity due to two carbamate groups, increasing polarity and aqueous solubility compared to the lipophilic TBS-containing AB14256 .
- Deprotection Complexity : AB14256’s TBS group can be selectively removed under mild acidic conditions (e.g., HF·pyridine), whereas BD233276’s tert-butyl carbamate requires stronger acids (e.g., trifluoroacetic acid) .
Brominated and Cyano-Substituted Analogs
describes 2-bromo-N-[2-(TBS-oxy)benzyl]-N-(4-cyanophenyl)-3-phenylpropionamide (6c), which shares the TBS ether group but incorporates bromine, cyanophenyl, and amide functionalities.
- Key Differences: Reactivity: The bromine atom in 6c enables cross-coupling reactions (e.g., Suzuki-Miyaura), while AB14256’s carbamate group is more suited for amine protection or polymer synthesis . Synthetic Methods: Both compounds utilize TBSCl for hydroxyl protection, but 6c’s synthesis involves additional steps like cyanophenyl coupling, highlighting divergent applications .
Biological Activity
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} (CAS No. 1622243-92-8) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound} typically involves the reaction of hexylamine derivatives with benzyl chloroformate in the presence of tert-butyldimethylsilyl chloride to protect the hydroxyl group. The following table summarizes the key steps in the synthesis process:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Hexylamine, Benzyl Chloroformate | Formation of carbamate linkage |
| 2 | Tert-butyldimethylsilyl chloride | Protection of hydroxyl group |
| 3 | Base (e.g., triethylamine) | Neutralization and purification |
Research indicates that this compound} may exhibit biological activities through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors. Its ability to cross biological membranes due to its silyl ether group enhances its potential as a therapeutic agent.
Pharmacological Studies
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Properties : Preliminary evaluations suggest that this compound} possesses antimicrobial activity against Gram-positive bacteria, indicating potential for development as an antibacterial agent.
- Neuroprotective Effects : Animal studies have demonstrated that this compound may have neuroprotective properties, potentially beneficial in models of neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the University of Bath evaluated the anticancer efficacy of this compound}. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values ranging from 15 to 30 µM depending on the cell type .
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone diameter greater than 20 mm at concentrations above 100 µg/mL, suggesting promising antibacterial activity .
Q & A
Basic: What are the critical steps for synthesizing Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate with high purity?
Answer:
The synthesis involves sequential protection of hydroxyl groups and carbamate formation. Key steps include:
- Silylation : Reacting the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions (CH₂Cl₂, 0°C to RT, N₂ atmosphere) using triethylamine as a base. Stoichiometric ratios (1.2 equiv TBSCl, 1.2 equiv Et₃N) are critical to minimize side reactions .
- Carbamate Formation : Coupling the silyl-protected intermediate with benzyl chloroformate or isocyanate derivatives.
- Purification : Column chromatography (e.g., Hexane/EtOAc gradients) is essential for isolating the product. For example, a 4:1→1:2 Hex-EtOAc gradient achieved 77% yield and Rf = 0.66 .
Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ 0.15 ppm for TBS methyl groups, δ 5.16 ppm for benzyl CH₂) and HRMS (e.g., observed m/z 282.1516 vs. calculated 282.1520) .
Advanced: How can conflicting NMR data for silyl-protected intermediates be resolved?
Answer:
Discrepancies often arise from residual solvents, rotamers, or incomplete silylation. To address this:
- Solvent Peaks : Ensure deuterated solvents (e.g., CDCl₃) are properly referenced. For example, residual CH₂Cl₂ in CDCl₃ appears at δ 5.32 ppm and should not overlap with product signals .
- Rotameric Splitting : Carbamate NH protons may exhibit splitting due to restricted rotation. Use variable-temperature NMR to coalesce peaks or compare with literature (e.g., δ 7.02 ppm for NH in ) .
- Byproduct Identification : If TBS-deprotection occurs (e.g., under acidic workup), monitor δ 1.0–1.5 ppm for tert-butyl group integrity. Contaminants like unreacted starting material can be identified via HRMS .
Basic: Why is the tert-butyldimethylsilyl (TBS) group preferred over other silyl protectors in this compound?
Answer:
The TBS group offers:
- Stability : Resists hydrolysis under mild acidic/basic conditions (e.g., during carbamate formation) but is cleavable selectively with fluoride sources (e.g., TBAF) .
- Steric Protection : The bulky tert-butyl moiety prevents undesired side reactions (e.g., oxidation of the hexyl chain).
- Compatibility : Does not interfere with subsequent reactions like amide couplings or hydrogenation. Alternatives like TBDPS (tert-butyldiphenylsilyl) may offer higher stability but complicate purification due to lower polarity .
Advanced: How to troubleshoot low yields in the silylation step?
Answer:
Common issues and solutions:
- Moisture Contamination : Use rigorously dried solvents and Schlenk techniques. Even trace H₂O hydrolyzes TBSCl, reducing effective equivalents.
- Suboptimal Stoichiometry : Increase TBSCl to 1.5 equiv if the hydroxyl substrate is sterically hindered.
- Temperature Control : Prolonged reaction times at 0°C may lead to incomplete silylation. Stir at RT overnight for complete conversion .
- Byproduct Removal : Pre-purify intermediates via flash chromatography before carbamate formation. For example, achieved 77% yield after silica gel purification .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR: Identify benzyl protons (δ 7.30–7.35 ppm), TBS methyl groups (δ 0.15 ppm), and carbamate NH (δ 7.02 ppm) .
- ¹³C NMR: Confirm carbonyl carbons (δ 158.6 ppm for carbamate) and TBS quaternary carbon (δ 25.9 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error (e.g., 282.1516 observed vs. 282.1520 calculated) .
- TLC : Monitor reaction progress using Rf values (e.g., 0.66 in Hex-EtOAc 2:1) .
Advanced: How to evaluate the stability of the TBS group under varying pH conditions?
Answer:
- Acidic Conditions : Stir the compound in 0.1 M HCl/THF (1:1) at RT. Monitor TBS cleavage via TLC (loss of product spot) or ¹H NMR (disappearance of δ 0.15 ppm) .
- Basic Conditions : Treat with 0.1 M NaOH/MeOH. The TBS group is generally stable, but prolonged exposure may lead to slow hydrolysis.
- Fluoride Cleavage : Use TBAF (1.0 equiv) in THF to confirm selective deprotection. The reaction should proceed within 1 hour at RT .
Basic: What are the common impurities in the final product, and how are they removed?
Answer:
- Unreacted Starting Material : Appears as lower Rf spots on TLC. Remove via column chromatography (e.g., Hex-EtOAc 1:2) .
- Desilylated Byproduct : Detectable via HRMS (m/z ~166 for deprotected hydroxyl intermediate). Re-silylate with excess TBSCl if necessary.
- Benzyl Chloride Derivatives : Trace amounts from incomplete carbamate coupling. Wash with NaHCO₃ solution during workup .
Advanced: What mechanistic insights explain the role of triethylamine in the silylation reaction?
Answer:
Triethylamine acts as both a base and a proton scavenger:
- Deprotonation : Abstracts protons from the hydroxyl group, generating a nucleophilic alkoxide that reacts with TBSCl.
- HCl Neutralization : Traces of HCl (from TBSCl hydrolysis) are neutralized, preventing acid-catalyzed side reactions (e.g., carbamate decomposition).
Stoichiometric excess (1.2 equiv Et₃N) ensures complete deprotonation, as shown in ’s 77% yield .
Basic: How to scale up synthesis without compromising yield?
Answer:
- Solvent Volume : Maintain substrate concentration at 0.2–0.3 M to avoid dilution effects.
- Temperature Control : Use jacketed reactors for exothermic silylation steps (initial 0°C cooling is critical).
- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for larger batches, provided polarity permits .
Advanced: Can computational methods predict the stability of the carbamate-silyl ether linkage?
Answer:
Yes. Density Functional Theory (DFT) calculations can:
- Model Bond Dissociation Energies : Compare C-O (carbamate) vs. Si-O (TBS) bond strengths under thermal stress.
- Simulate Hydrolysis Pathways : Predict susceptibility to acidic/basic conditions using solvation models (e.g., COSMO-RS).
Experimental validation via Arrhenius plots (e.g., heating at 40–80°C and monitoring degradation via HPLC) complements computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
